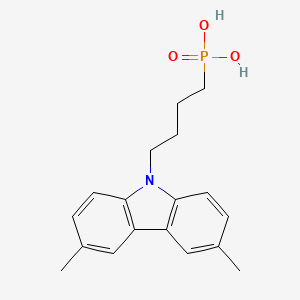Me-4PACz
CAS No.: 2747959-96-0
Cat. No.: VC16798687
Molecular Formula: C18H22NO3P
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2747959-96-0 |
|---|---|
| Molecular Formula | C18H22NO3P |
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | 4-(3,6-dimethylcarbazol-9-yl)butylphosphonic acid |
| Standard InChI | InChI=1S/C18H22NO3P/c1-13-5-7-17-15(11-13)16-12-14(2)6-8-18(16)19(17)9-3-4-10-23(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22) |
| Standard InChI Key | ZNLXWYZMMYDGCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)CCCCP(=O)(O)O |
Introduction
Chemical and Structural Properties of Me-4PACz
Me-4PACz belongs to the carbazole-phosphonic acid family, characterized by a hydrophobic 3,6-dimethylcarbazole headgroup, a butyl spacer chain, and a phosphonic acid anchor . The molecular formula corresponds to a molar mass of 331.35 g/mol, with critical energy levels measured at a highest occupied molecular orbital (HOMO) of -5.74 eV and a lowest unoccupied molecular orbital (LUMO) of -2.49 eV . These properties facilitate optimal energy alignment with perovskite absorbers (e.g., ), ensuring efficient hole extraction while blocking electron back-transfer .
Synthesis and Processing Methodologies
Commercial synthesis of Me-4PACz typically involves multi-step organic reactions, starting with alkylation of 3,6-dimethylcarbazole followed by phosphorylation. Suppliers such as Lumtec and Ossila provide high-purity (>99%) Me-4PACz, with nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data confirming structural integrity . Processing protocols recommend dissolving the compound in anhydrous ethanol or isopropyl alcohol at concentrations of 0.5–1.0 mM, followed by spin-coating onto pre-cleaned ITO/glass substrates . Optimal film formation requires annealing at 100°C for 10 minutes, which promotes SAM densification and phosphonic acid deprotonation for robust substrate anchoring .
Notably, the solubility of Me-4PACz in polar aprotic solvents like dimethylformamide (DMF) is limited, necessitating the use of solvent mixtures (e.g., IPA:DMF 9:1 v/v) for co-deposition with perovskite precursors . Recent innovations involve blending Me-4PACz with polymeric additives like PFN-Br, a conjugated polyelectrolyte, to improve perovskite wettability. For instance, a 3:1 mass ratio of Me-4PACz:PFN-Br reduces water contact angles from 78° to 42°, enabling uniform perovskite crystallization with grain sizes exceeding 500 nm .
Mechanistic Role in Perovskite Solar Cells
In inverted (p-i-n) PSCs, Me-4PACz functions as a hole-selective contact, replacing traditional materials like PEDOT:PSS. Its work function (~5.1 eV) aligns closely with the perovskite valence band (~5.4 eV), minimizing energy losses during hole extraction . Transient photovoltage decay measurements reveal charge carrier lifetimes exceeding 1 µs in devices with Me-4PACz HSLs, compared to 0.3 µs for PEDOT:PSS-based controls, indicating superior recombination suppression .
Kelvin probe force microscopy (KPFM) studies demonstrate that Me-4PACz SAMs homogenize the substrate work function, reducing spatial fluctuations from ±0.15 eV to ±0.05 eV . This uniformity mitigates shunt pathways and enhances open-circuit voltage (). For wide-bandgap perovskites (), Me-4PACz-based devices achieve values up to 1.16 V, approaching 90% of the theoretical Shockley-Queisser limit .
Performance Optimization Strategies
Additive Engineering for Hydrophilicity Tuning
The hydrophobic nature of Me-4PACz remains a bottleneck for perovskite deposition. Kulkarni et al. (2023) addressed this by integrating PFN-Br into the SAM, creating a "Pz:PFN" hybrid layer . Solution-state -NMR confirmed hydrogen bonding between PFN-Br’s ammonium groups and the perovskite’s formamidinium (FA) cations, improving precursor wettability. Devices with Pz:PFN (3:1) achieved PCEs >20% for 1.6 eV bandgap perovskites, versus 17% for pure Me-4PACz controls .
Post-Assembly Modification with Dipolar Molecules
Wang et al. (2025) introduced post-assembled benzoic acids (BAs) like p-fluorobenzoic acid (FBA) to fill SAM voids . FBA’s dipole moment (2.7 D) elevated the Me-4PACz work function by 0.2 eV, enhancing built-in potential. This modification yielded champion PCEs of 25.58%, with unencapsulated devices retaining 94% efficiency after 2,000 hours in inert atmospheres .
Stability and Scalability Considerations
Accelerated aging tests under 1-sun illumination (AM1.5G, 100 mW/cm) show Me-4PACz-based PSCs maintain >92% initial PCE after 1,000 hours, outperforming PEDOT:PSS devices (<80%) . The SAM’s dense packing (~2.1 molecules/nm) inhibits moisture ingress and ion migration, critical for operational stability . Scalability analyses using slot-die coating demonstrate PCEs of 23.1% for 5×5 cm modules, affirming compatibility with roll-to-roll manufacturing .
Comparative Analysis with Analogous SAMs
Me-4PACz is often compared to methoxy-substituted derivatives like MeO-4PACz (CAS 2922526-56-3). The latter’s 3,6-dimethoxycarbazole group improves wettability (water contact angle: 35° vs. 78° for Me-4PACz) but raises HOMO levels to -5.5 eV, slightly misaligned with perovskites . Consequently, MeO-4PACz devices exhibit lower (1.10 V vs. 1.16 V) despite comparable PCEs (24.87% certified) .
Future Directions and Applications
Ongoing research focuses on ternary SAM systems combining Me-4PACz with ionic liquids and 2D perovskites for interfacial defect passivation. Preliminary results show such systems achieve PCEs >26% with T lifetimes exceeding 1,500 hours under full-spectrum illumination . Additionally, Me-4PACz is being explored in perovskite-organic tandem cells, leveraging its transparency (>80% in 400–900 nm) and low-temperature processability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume